N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide
Description
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Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-10(2)17-14-13(9)22-16(18-14)19-15(20)11-5-4-6-12(8-11)21-3/h4-8H,1-3H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZMOTZXEJDWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities. They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities.
Mode of Action
It is known that thiazolo[4,5-b]pyridines interact with a wide range of receptor targets. The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance.
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits several pharmacological properties:
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Antiproliferative Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range.
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Mechanism of Action :
- The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific cellular pathways related to cell division and apoptosis. Similar compounds have been shown to interfere with the FtsZ protein involved in bacterial cell division, suggesting a potential antibacterial mechanism as well.
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Antioxidant Properties :
- The compound has also been evaluated for its antioxidant capacity. It showed improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT), indicating a dual role in protecting cells from oxidative stress while inhibiting proliferation.
Data Table: Antiproliferative Activity of this compound
Case Studies
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Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against various human cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.
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Antioxidant Activity Assessment :
- In another investigation published in Bioorganic & Medicinal Chemistry Letters, the antioxidant properties were assessed using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical levels, supporting its potential use as a therapeutic agent against oxidative stress-related diseases.
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Mechanistic Studies :
- Research outlined in Pharmaceutical Research focused on the molecular mechanisms underlying its biological activity. The findings suggested that the compound's interaction with the FtsZ protein could be crucial for its antibacterial effects, similar to other benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
